N-(4-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

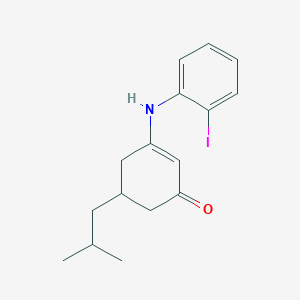

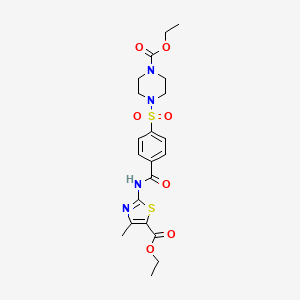

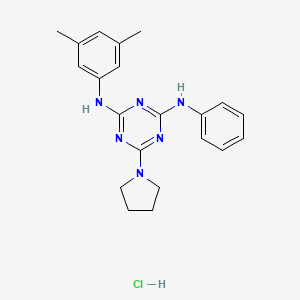

Thiazole derivatives, such as N-(4-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide, are a class of organic compounds that contain a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . They are known for their diverse biological activities and are used in the synthesis of various pharmaceutical compounds .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The exact structure of “N-(4-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide” would depend on the specific arrangement and bonding of these atoms.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide” would depend on its exact molecular structure. Thiazole derivatives generally have a planar structure and exhibit aromaticity .Scientific Research Applications

Antioxidant Activity

The compound’s antioxidant properties have garnered attention. In a study, compound 3h demonstrated significant antioxidant activity with an IC50 value of 141.9 ± 1.12 µg/mL . Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals.

Antibacterial Potential

Compounds 3d and 3h exhibited notable antibacterial activity. Researchers identified them as significant bacterial inhibitors . Investigating their mechanism of action and potential applications in combating bacterial infections could be valuable.

Fungicidal Properties

Compound 3a displayed impressive fungicidal activity, with a zone of inhibition up to 24 mm (comparable to the positive control, Terbinafine). Understanding its mode of action and exploring its use as an antifungal agent is essential .

α-Glucosidase Inhibition

Enzyme inhibition is crucial for managing conditions like diabetes. Compound 3h showed the highest α-glucosidase inhibition activity (IC50 = 134.4 ± 1.01 µg/mL), followed by 3c (IC50 = 157.3 ± 1.11 µg/mL) . Investigating its potential as an anti-diabetic agent is promising.

Multi-Target Ligands

Most derivatives of this compound exhibit multi-target ligand behavior. They can simultaneously interact with multiple biological targets, making them potential lead molecules for drug development. Molecular docking studies supported this observation .

Drug-Like Molecules

The well-developed structure-activity relationship of these derivatives suggests that they represent drug-like molecules. Their chemical stability was also assessed using density functional theory calculations . Further exploration of their pharmacological properties is warranted.

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to interact with various biological targets, such as enzymes and receptors, which play crucial roles in cellular processes .

Mode of Action

This interaction could potentially alter the normal functioning of the cell, leading to the observed biological effects .

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that the compound may affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound and its ability to reach its targets in the body .

Result of Action

Based on the known effects of similar compounds, it can be inferred that the compound may lead to changes in cellular processes, potentially resulting in the observed biological effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide. These factors can include the pH of the environment, the presence of other molecules, and the temperature .

Future Directions

properties

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-2-phenyltetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6OS/c1-8-7-20-12(13-8)14-11(19)10-15-17-18(16-10)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWWGELMMZBAQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2697812.png)

![1-(Thiophen-2-ylmethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2697823.png)

![Ethyl 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2697827.png)

![3-benzyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2697828.png)